molecular formula C18H12ClNO5 B6031562 5-(4-chlorophenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone

5-(4-chlorophenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone

Cat. No. B6031562
M. Wt: 357.7 g/mol
InChI Key: STMMFNYTJZSSRN-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone, also known as CNB-001, is a synthetic compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of furanone derivatives and has been shown to have neuroprotective effects in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 5-(4-chlorophenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. This compound has been shown to activate the Nrf2-ARE pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in the brain. It also modulates the expression of various genes involved in neuronal survival and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-chlorophenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone is its potential therapeutic properties in various neurological disorders. It has been extensively studied in preclinical models and has shown promising results. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its efficacy.

Future Directions

There are several future directions for research on 5-(4-chlorophenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the optimization of the pharmacokinetics of this compound to improve its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various neurological disorders.

Synthesis Methods

5-(4-chlorophenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone is synthesized through a multistep process that involves the condensation of 4-chlorobenzaldehyde with 4-methoxy-3-nitrobenzaldehyde in the presence of a base. The resulting intermediate is then cyclized to form the furanone ring using an acid catalyst. The final product is obtained after purification through column chromatography.

Scientific Research Applications

5-(4-chlorophenyl)-3-(4-methoxy-3-nitrobenzylidene)-2(3H)-furanone has been extensively studied for its neuroprotective properties. It has been shown to have potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. This compound has been shown to improve cognitive function, reduce inflammation, and protect neurons from damage in preclinical studies.

properties

IUPAC Name

(3E)-5-(4-chlorophenyl)-3-[(4-methoxy-3-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO5/c1-24-16-7-2-11(9-15(16)20(22)23)8-13-10-17(25-18(13)21)12-3-5-14(19)6-4-12/h2-10H,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMMFNYTJZSSRN-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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